molecular formula C18H13BClNO2 B6301297 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid CAS No. 2121514-63-2

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid

Cat. No.: B6301297
CAS No.: 2121514-63-2
M. Wt: 321.6 g/mol
InChI Key: SDAVHBDIRPDTGJ-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability

Preparation Methods

The synthesis of 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid typically involves the reaction of 9H-carbazole with 5-chlorophenylboronic acid under specific conditions. One common method involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.

Industrial production methods for carbazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the boronic acid group. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Comparison with Similar Compounds

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid can be compared with other carbazole derivatives such as:

Properties

IUPAC Name

(3-carbazol-9-yl-5-chlorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BClNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAVHBDIRPDTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207488
Record name Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-63-2
Record name Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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